Jakafi

Description

Properties

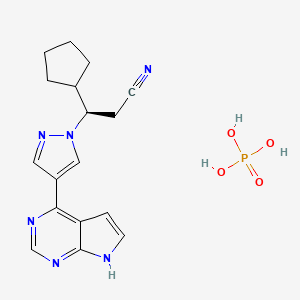

IUPAC Name |

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMWPOCYMYGEDM-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911086 | |

| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092939-17-7 | |

| Record name | Jakafi | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092939-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruxolitinib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092939177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(4-(7H-PYRROLO[2,3,-D]PYRIMIDIN-4-YL)-1 H-PYRAZOL-1-YL-3)-CYCLOPENTYLPROPANENITRILE PHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUXOLITINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LRU32H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Jakafi (Ruxolitinib): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Jakafi® (ruxolitinib), a first-in-class Janus kinase (JAK) inhibitor, represents a significant advancement in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF) and polycythemia vera (PV).[1] Its discovery and development, spearheaded by Incyte Corporation, was a landmark achievement in targeted cancer therapy, moving from a conceptual biological target to an FDA-approved treatment.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of ruxolitinib (B1666119), tailored for professionals in the field of drug development and biomedical research.

Discovery of Ruxolitinib: Targeting the JAK-STAT Pathway

The journey to ruxolitinib's discovery began with a strategic focus on the Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—which are pivotal in cytokine and growth factor signaling. The intracellular JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which regulates essential cellular processes like hematopoiesis and immune response, was identified as a key therapeutic target.[3][4]

A pivotal moment in this endeavor was the 2005 discovery of a specific gain-of-function mutation, JAK2V617F, in a majority of patients with MPNs.[5][6] This mutation leads to constitutive activation of the JAK-STAT pathway, driving the aberrant cell proliferation characteristic of these diseases.[7] This discovery provided a clear therapeutic rationale and accelerated the development of JAK inhibitors.[2] Incyte Corporation's drug discovery program, which had already been exploring JAK inhibitors for both oncology and inflammatory diseases, was well-positioned to capitalize on this finding.[2][8]

Ruxolitinib, then known as INCB018424, emerged from a high-throughput screening campaign designed to identify potent and selective inhibitors of JAK1 and JAK2.[2][9] The selection of ruxolitinib as a development candidate was based on its favorable in vitro and in vivo pharmacology, pharmacokinetic profile, and toxicology data.[2]

Mechanism of Action

Ruxolitinib is an ATP-competitive inhibitor that targets the kinase domains of JAK1 and JAK2.[3][10] By binding to the ATP-binding pocket, it prevents the phosphorylation and activation of these kinases, thereby blocking the downstream signaling cascade.[3] This inhibition occurs irrespective of the JAK2V617F mutational status.[11] The therapeutic effects of ruxolitinib are attributed to the downregulation of the JAK-STAT pathway, which leads to the inhibition of myeloproliferation, induction of apoptosis in malignant cells, and a reduction in the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[11]

Quantitative Data: In Vitro Inhibitory Profile

The potency and selectivity of ruxolitinib against the JAK family of kinases have been extensively characterized through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| JAK1 | 3.3[11][12] |

| JAK2 | 2.8[11][12] |

| TYK2 | 19[11] |

| JAK3 | 428[11] |

Ruxolitinib also demonstrates potent inhibition of cellular processes driven by JAK-STAT signaling.

| Cell-Based Assay | Cell Line/System | IC50 (nM) |

| IL-6 Signaling Inhibition | - | 281[12] |

| Proliferation of JAK2V617F+ cells | Ba/F3 | 127[12] |

| Erythroid Progenitor Colony Formation | Primary cultures from PV patients | 67[12] |

| Erythroid Progenitor Colony Formation | Healthy donors | >400[12] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ruxolitinib against purified JAK kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in a kinase buffer.[3]

-

Compound Dilution: Ruxolitinib is serially diluted in DMSO and then further diluted in the kinase buffer.[3]

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and ruxolitinib.[3]

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).[3]

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay that measures ATP consumption.[3]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the ruxolitinib concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of ruxolitinib on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and allowed to attach overnight.[13]

-

Compound Preparation and Treatment: A stock solution of ruxolitinib is prepared in DMSO and serially diluted in culture medium to the desired concentrations. The cells are then treated with the ruxolitinib dilutions.[13]

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[14]

-

MTT Assay: After incubation, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.[13]

-

Solubilization: A solubilization solution is added to dissolve the formazan crystals.[13]

-

Data Acquisition: The absorbance is measured using a microplate reader.[14]

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting a dose-response curve.[14]

Western Blotting for STAT Phosphorylation

Objective: To assess the effect of ruxolitinib on the phosphorylation of STAT proteins in whole-cell lysates.

Methodology:

-

Cell Culture and Treatment: Cells are cultured to an appropriate density and then treated with varying concentrations of ruxolitinib for a specified time.[3]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).[3]

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5) and total STAT proteins.

-

Detection: The protein bands are visualized using a suitable detection method.

-

Data Analysis: The levels of phosphorylated STATs are normalized to total STAT levels to determine the inhibitory effect of ruxolitinib.

Visualizations

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Caption: Ruxolitinib drug discovery and development workflow.

Chemical Synthesis of Ruxolitinib

The chemical synthesis of ruxolitinib has been described in several publications and patents, with various routes developed to optimize yield, stereoselectivity, and industrial scalability.[15][16][17] A common approach involves the construction of the pyrazolyl-pyrrolo[2,3-d]pyrimidine core followed by the introduction of the chiral cyclopentylpropanenitrile side chain.

One prominent synthetic route involves an enantioselective synthesis utilizing an organocatalytic aza-Michael reaction.[18] Key steps in a representative synthesis are outlined below:

-

Formation of the Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic core is typically synthesized through established methods, often starting from a substituted pyrimidine.

-

Coupling with the Pyrazole (B372694) Moiety: The pyrrolo[2,3-d]pyrimidine is coupled with a suitably protected pyrazole derivative.

-

Chiral Side Chain Introduction: A key step is the stereoselective introduction of the (R)-3-cyclopentyl-3-hydroxypropanenitrile precursor. This has been achieved through methods such as enzymatic asymmetric reduction of a ketone precursor.[19][20]

-

Final Assembly: The chiral side chain is then coupled to the pyrazole nitrogen, followed by any necessary deprotection steps to yield the final ruxolitinib molecule.

Various patents describe alternative synthetic strategies, focusing on improving efficiency and reducing costs for large-scale production.[15][16][21][22][23] These often involve different coupling strategies and methods for establishing the chiral center. The choice of a specific synthetic route in an industrial setting depends on factors such as the availability of starting materials, reaction conditions, and overall cost-effectiveness.[24]

Conclusion

The discovery and development of ruxolitinib is a prime example of successful targeted therapy, stemming from a deep understanding of the underlying molecular pathology of myeloproliferative neoplasms. Its journey from a screening hit to a clinically effective drug has provided a much-needed therapeutic option for patients with myelofibrosis and polycythemia vera.[5][7] The ongoing research into its applications in other indications, such as graft-versus-host disease, underscores its therapeutic potential.[1][25] The sophisticated chemical synthesis routes that have been developed ensure its continued availability to patients worldwide.

References

- 1. hcp.this compound.com [hcp.this compound.com]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Clarifying the use of ruxolitinib in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Ruxolitinib: the first FDA approved therapy for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. WO2017114461A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 17. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 18. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 19. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 22. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 [data.epo.org]

- 23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 24. researchgate.net [researchgate.net]

- 25. Incyte begins Phase II REACH-1 trial of ruxolitinib combined with corticosteroids to treat GVHD - Clinical Trials Arena [clinicaltrialsarena.com]

Jakafi (Ruxolitinib): A Comprehensive Technical Guide to its Biochemical Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the biochemical profile and kinase selectivity of Jakafi (ruxolitinib), a first-in-class Janus kinase (JAK) inhibitor. The information presented herein is intended to support research, scientific, and drug development professionals in understanding the core attributes of this therapeutic agent.

Biochemical Profile

Ruxolitinib (B1666119) is a potent, orally bioavailable small molecule inhibitor that targets the ATP-binding site of Janus kinases.[1][2] Its chemical name is (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile.[3] The mechanism of action of ruxolitinib is centered on the competitive inhibition of JAK1 and JAK2, two key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is a critical mediator of signaling for a variety of cytokines and growth factors essential for hematopoiesis and immune function.[4][5] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera.[4] By inhibiting JAK1 and JAK2, ruxolitinib effectively modulates the downstream signaling cascade, leading to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, inhibits the proliferation of malignant cells and reduces the production of pro-inflammatory cytokines.[6][7]

Kinase Selectivity Profile

Ruxolitinib exhibits a high degree of selectivity for JAK1 and JAK2 over other kinases, including other members of the JAK family, TYK2 and JAK3. This selectivity is crucial to its therapeutic efficacy and safety profile. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.[8]

Table 1: In Vitro Kinase Inhibition Profile of Ruxolitinib

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. JAK2) |

| JAK1 | 3.3[6][8] | ~1.2x[8] |

| JAK2 | 2.8[6][8] | 1x |

| TYK2 | 19[6][8] | ~6.8x[8] |

| JAK3 | 428[6][8] | >150x[8] |

Data compiled from multiple preclinical studies.[6][8]

Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade that transmits information from extracellular cytokine and growth factor signals to the cell nucleus, where it modulates gene expression. This pathway plays a fundamental role in hematopoiesis, immune response, and inflammation.

Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

Experimental Protocols

The determination of ruxolitinib's kinase selectivity and biochemical profile relies on robust in vitro and cell-based assays.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of ruxolitinib to inhibit the enzymatic activity of purified JAK isoforms.

Objective: To determine the IC50 values of ruxolitinib against JAK1, JAK2, JAK3, and TYK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is utilized for the kinase reaction.[9]

-

Compound Preparation: Ruxolitinib is serially diluted in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO), to generate a range of concentrations.[9]

-

Kinase Reaction: The purified JAK enzyme, peptide substrate, and ATP are mixed in a reaction buffer. The reaction is conducted in the presence of varying concentrations of ruxolitinib or a vehicle control (DMSO).[9]

-

Detection: The extent of substrate phosphorylation is measured. A common method is a homogeneous time-resolved fluorescence (HTRF) assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8][9] These assays typically use a europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate.[9]

-

Data Analysis: The fluorescence signal is measured, and the percent inhibition of kinase activity is calculated for each ruxolitinib concentration. The IC50 value is determined by plotting the percent inhibition against the log of the ruxolitinib concentration and fitting the data to a dose-response curve.[9]

Caption: A typical experimental workflow for an in vitro biochemical kinase assay.

Cell-Based STAT Phosphorylation Assay

This assay assesses the ability of ruxolitinib to inhibit JAK-mediated signaling within a cellular environment by measuring the phosphorylation of downstream STAT proteins.

Objective: To determine the cellular potency of ruxolitinib in inhibiting cytokine-induced STAT phosphorylation.

Methodology:

-

Cell Culture and Treatment: A cytokine-dependent cell line (e.g., Ba/F3 cells expressing a specific cytokine receptor) is cultured. The cells are then treated with serial dilutions of ruxolitinib for a defined period.[10]

-

Cytokine Stimulation: The cells are stimulated with a specific cytokine (e.g., IL-3 or erythropoietin) to activate the JAK-STAT pathway.[6]

-

Cell Lysis: Following stimulation, the cells are lysed to release intracellular proteins.[9]

-

Detection of Phosphorylated STAT: The levels of phosphorylated STAT proteins (e.g., pSTAT3 or pSTAT5) are quantified using methods such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT and total STAT.[10]

-

ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to capture and detect phosphorylated STAT proteins.

-

Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated STAT proteins for single-cell analysis.

-

-

Data Analysis: The signal corresponding to phosphorylated STAT is normalized to the total STAT or a loading control. The percent inhibition of STAT phosphorylation is calculated for each ruxolitinib concentration, and the IC50 value is determined.

Conclusion

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, with a well-defined biochemical profile. Its mechanism of action through the inhibition of the JAK-STAT signaling pathway provides a strong rationale for its therapeutic use in myeloproliferative neoplasms and other conditions driven by dysregulated cytokine signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ruxolitinib and other JAK inhibitors.

References

- 1. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. incb018424.com [incb018424.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Ruxolitinib | Cell Signaling Technology [cellsignal.com]

Ruxolitinib Target Engagement Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro assays used to determine the target engagement of ruxolitinib (B1666119), a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). Ruxolitinib's therapeutic efficacy in myeloproliferative neoplasms (MPNs) and other inflammatory conditions is directly linked to its ability to modulate the JAK-STAT signaling pathway. The following sections detail the mechanism of action, quantitative data, experimental protocols, and visual representations of key processes.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene expression. This pathway is integral to hematopoiesis, immune response, and inflammation.

The process begins when a cytokine or growth factor binds to its corresponding cell surface receptor. This binding event activates the receptor-associated JAKs through autophosphorylation. These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, which creates docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the active JAKs, leading to their dimerization and translocation into the nucleus. Within the nucleus, the STAT dimers bind to specific DNA sequences, thereby modulating the transcription of genes that control cellular processes such as proliferation, differentiation, and survival.

Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domains of JAK1 and JAK2.[1][2] This binding action prevents the phosphorylation and subsequent activation of these kinases, effectively blocking the downstream signaling cascade.[3] Notably, ruxolitinib's inhibitory action is independent of the JAK2 V617F mutational status, which is prevalent in many MPNs.[1]

Quantitative Data Presentation

The in vitro potency of ruxolitinib has been extensively characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Ruxolitinib Inhibitory Activity in Biochemical Kinase Assays

| Target | Assay Type | IC50 (nM) | Reference(s) |

| JAK1 | Biochemical Kinase Assay | 3.3 | [1] |

| JAK2 | Biochemical Kinase Assay | 2.8 | [1] |

| TYK2 | Biochemical Kinase Assay | 19 | [1] |

| JAK3 | Biochemical Kinase Assay | 428 | [1] |

Table 2: Ruxolitinib Inhibitory Activity in Cell-Based Assays

| Cell/Assay Type | Target | IC50 (nM) | Reference(s) |

| Ba/F3 Cell Proliferation | JAK2 V617F | 100-130 | [1] |

| HEL Cell Proliferation | JAK2 V617F | 186 | [1] |

| PV Patient Cell Proliferation | Endogenous JAKs | 67 | [1] |

| Erythroid Progenitor Proliferation | Endogenous JAKs | 60 | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess ruxolitinib's target engagement.

Biochemical Kinase Assay

Objective: To quantify the direct inhibitory effect of ruxolitinib on the enzymatic activity of purified JAK isoforms.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of ruxolitinib in 100% DMSO.

-

Create a series of ruxolitinib dilutions in DMSO to generate a concentration gradient.

-

Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Dilute purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) in the kinase reaction buffer.

-

Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km for each specific kinase.

-

-

Kinase Reaction:

-

In a microplate, add the kinase reaction buffer.

-

Add the diluted ruxolitinib solutions or DMSO (as a vehicle control).

-

Add the diluted JAK enzyme to each well and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the ATP and peptide substrate mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Terminate the kinase reaction.

-

Measure the amount of phosphorylated substrate using a suitable detection method. A common approach is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay such as ADP-Glo™, which measures ATP consumption.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity for each ruxolitinib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the ruxolitinib concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for Phosphorylated STAT (pSTAT)

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

-

Cell Culture and Treatment:

-

Culture a cytokine-responsive cell line (e.g., HEL, Ba/F3, or primary hematopoietic cells) in appropriate growth media.

-

For some cell lines, it may be necessary to cytokine-starve the cells for 4-12 hours to reduce basal pSTAT levels.

-

Pre-treat cells with a range of ruxolitinib concentrations or DMSO for 1-2 hours.

-

Stimulate the cells with a relevant cytokine (e.g., 10 ng/mL IL-6 or 100 U/mL IFN-γ) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations for all samples and denature by boiling in Laemmli buffer.

-

Separate proteins on an 8-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against a phosphorylated STAT protein (e.g., pSTAT3 Tyr705 or pSTAT5 Tyr694) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an ECL substrate.

-

To ensure equal loading, strip the membrane and re-probe with antibodies for total STAT and a housekeeping protein like β-actin or GAPDH.

-

Quantify band intensities using densitometry software.

-

Intracellular Flow Cytometry for pSTAT

Objective: To provide a quantitative, single-cell measurement of STAT phosphorylation inhibition.

-

Cell Stimulation and Fixation:

-

Treat and stimulate cells as described in the Western blot protocol.

-

Immediately after stimulation, fix the cells with 1.5-4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization and Staining:

-

Wash the fixed cells with PBS.

-

Permeabilize the cells by adding ice-cold 90% methanol (B129727) and incubating for 30 minutes on ice.

-

Wash the cells with FACS buffer (PBS with 1% BSA).

-

Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody for 30-60 minutes at room temperature, protected from light.

-

(Optional) Include antibodies for cell surface markers to analyze specific subpopulations.

-

-

Data Acquisition and Analysis:

-

Wash the cells to remove excess antibody and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To directly confirm the binding of ruxolitinib to its intracellular targets, JAK1 and JAK2, by measuring ligand-induced thermal stabilization.

-

Cell Treatment and Thermal Challenge:

-

Treat cultured cells with a saturating concentration of ruxolitinib or DMSO for 1 hour.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three freeze-thaw cycles.

-

Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Detection of Soluble Target Protein:

-

Carefully collect the supernatant.

-

Analyze the amount of soluble JAK1 or JAK2 in each sample by Western blot or ELISA.

-

-

Data Analysis:

-

Quantify the amount of soluble target protein at each temperature point.

-

Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves for both the ruxolitinib-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the ruxolitinib-treated samples indicates target engagement and stabilization.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Ruxolitinib inhibits the JAK-STAT pathway by blocking JAK1/2 phosphorylation.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 10. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]

- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. researchgate.net [researchgate.net]

Jakafi (Ruxolitinib) Signaling Pathway Analysis in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jakafi® (ruxolitinib) is a first-in-class, potent, and selective inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[1][2] These non-receptor tyrosine kinases are pivotal components of the JAK-STAT signaling pathway, a critical intracellular cascade that transduces signals from a multitude of cytokines, growth factors, and hormones.[3][4] Dysregulation of the JAK-STAT pathway is a hallmark of various malignancies, particularly myeloproliferative neoplasms (MPNs), and is increasingly implicated in the pathogenesis of solid tumors.[4][5] This technical guide provides a comprehensive analysis of the this compound signaling pathway in cancer cells, detailing its mechanism of action, downstream effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The canonical JAK-STAT signaling cascade is initiated upon the binding of a ligand, such as a cytokine or growth factor, to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-activation via autophosphorylation.[4] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, differentiation, and inflammation.[3][4]

Ruxolitinib (B1666119) exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing their phosphorylation and activation.[2][6] This blockade of JAK activity effectively abrogates the downstream phosphorylation and activation of STAT proteins, leading to the downregulation of genes that promote cancer cell growth and survival.[3][5]

Figure 1: this compound's Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Analysis of this compound's Efficacy

The inhibitory effect of this compound has been quantified in numerous preclinical and clinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency in cancer cell lines, while clinical trial data demonstrates its efficacy in patients.

Preclinical Efficacy: IC50 Values in Cancer Cell Lines

The sensitivity of cancer cell lines to ruxolitinib varies depending on their genetic background, particularly the presence of activating mutations in the JAK-STAT pathway.

| Cell Line | Cancer Type | JAK2 Status | Ruxolitinib IC50 (nM) |

| HEL | Erythroleukemia | V617F positive | 325 |

| UKE-1 | Myeloid Leukemia | V617F positive | 73 |

| SET-2 | Megakaryoblastic Leukemia | V617F positive | 55 |

| K-562 | Chronic Myeloid Leukemia | Not specified | 20,000 (20 µM) |

| NCI-BL 2171 | B-cell Lymphoma | Not specified | 23,600 (23.6 µM) |

Data compiled from multiple sources.[4][7]

Clinical Efficacy: RESPONSE Trial in Polycythemia Vera

The RESPONSE trial was a pivotal Phase III study evaluating the efficacy of ruxolitinib versus best available therapy (BAT) in patients with polycythemia vera (PV) who were resistant to or intolerant of hydroxyurea.[8]

| Endpoint | Ruxolitinib (n=110) | Best Available Therapy (n=112) | P-value |

| Primary Composite Endpoint | |||

| Hematocrit control & ≥35% spleen volume reduction | 21% | 1% | <0.001 |

| Components of Primary Endpoint | |||

| Hematocrit control | 60% | 20% | N/A |

| ≥35% spleen volume reduction | 38% | 1% | N/A |

| Key Secondary Endpoint | |||

| Complete Hematologic Remission | 24% | 9% | 0.003 |

Data from the RESPONSE Phase III Clinical Trial.[9]

Experimental Protocols for Pathway Analysis

Characterizing the effects of this compound on the JAK-STAT signaling pathway involves a variety of standard molecular and cellular biology techniques.

Western Blot Analysis for Phosphorylated STAT3

This protocol is used to detect the levels of total and phosphorylated STAT3, providing a direct measure of this compound's inhibitory effect on the pathway.

Materials:

-

Cancer cell line of interest (e.g., HEL 92.1.7)

-

Ruxolitinib

-

Cell culture medium and supplements

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere and grow to 70-80% confluency. Treat cells with varying concentrations of ruxolitinib (or DMSO as a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin to ensure equal protein loading.

Figure 2: Experimental Workflow for Western Blot Analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell line

-

Ruxolitinib

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed a known number of cells into each well of a 96-well plate and incubate overnight.

-

Drug Treatment: Treat the cells with a serial dilution of ruxolitinib for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ruxolitinib concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Immunoprecipitation of STAT3

Immunoprecipitation (IP) is used to isolate a specific protein (STAT3) from a complex mixture (cell lysate) using an antibody that specifically binds to that protein.

Materials:

-

Cell lysate

-

STAT3 antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE sample buffer

Procedure:

-

Pre-clearing Lysate: Incubate the cell lysate with protein A/G agarose beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the STAT3 antibody to allow the antibody to bind to STAT3.

-

Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-STAT3 complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins can then be analyzed by Western blotting to confirm the presence of STAT3 and to detect any interacting proteins.

Conclusion

This compound (ruxolitinib) is a targeted therapy that effectively inhibits the JAK-STAT signaling pathway, a key driver of cell proliferation and survival in many cancers. Its mechanism of action is well-characterized, and its efficacy has been demonstrated in both preclinical models and clinical trials. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate role of the JAK-STAT pathway in cancer and to evaluate the therapeutic potential of novel JAK inhibitors. A thorough understanding of this signaling axis is crucial for the continued development of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. targetedonc.com [targetedonc.com]

- 9. Ruxolitinib for the Treatment of Patients With Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]

Ruxolitinib's Inhibitory Profile: A Technical Analysis of JAK1 vs. JAK2 Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the inhibitory activity of ruxolitinib (B1666119), a first-in-class Janus kinase (JAK) inhibitor, with a specific focus on its comparative effects on JAK1 and JAK2. Ruxolitinib is a potent, ATP-competitive inhibitor that has demonstrated significant therapeutic efficacy in the treatment of myeloproliferative neoplasms (MPNs) by modulating the JAK-STAT signaling pathway.[1][2][3] Understanding its precise mechanism and selectivity is critical for both current therapeutic applications and the development of next-generation kinase inhibitors.

Mechanism of Action

The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines and growth factors.[4][5] Ruxolitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of JAK1 and JAK2, preventing their phosphorylation and activation.[1][2][3] This blockade disrupts the downstream signaling cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the expression of genes involved in cell proliferation, differentiation, and immune responses.[4][6] The anti-JAK1 activity is primarily responsible for reducing pro-inflammatory cytokines, while the anti-JAK2 activity is key to controlling myeloproliferation.[5]

Quantitative Inhibitory Activity & Selectivity

Ruxolitinib demonstrates potent inhibitory activity against both JAK1 and JAK2, with a slight preference for JAK2.[7] Its selectivity for JAK1 and JAK2 is substantially higher than for other JAK family members, a key feature of its clinical profile.[7][8] The half-maximal inhibitory concentration (IC50) values from in vitro biochemical assays are summarized below.

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. JAK2) |

| JAK1 | 3.3 | ~1.2x |

| JAK2 | 2.8 | 1x |

| TYK2 | 19 | ~6.8x |

| JAK3 | 428 | >150x |

| Data compiled from preclinical studies.[1][7] |

This selectivity profile highlights ruxolitinib as a potent dual JAK1/JAK2 inhibitor with significantly less activity against JAK3, which is important for minimizing certain off-target effects.[7][8]

The JAK-STAT Signaling Pathway and Ruxolitinib Inhibition

The JAK-STAT pathway is a critical cascade for extracellular signal transduction. The process begins when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[6][7] Ruxolitinib inhibits the initial activation step of this pathway.

Experimental Protocols

The determination of ruxolitinib's inhibitory activity relies on standardized biochemical and cell-based assays.

This assay directly quantifies the ability of ruxolitinib to inhibit the enzymatic activity of purified, isolated JAK enzymes.[7]

Objective: To determine the IC50 values of ruxolitinib against JAK1, JAK2, JAK3, and TYK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified.[7][9] A synthetic peptide substrate (e.g., poly(Glu, Tyr)) is prepared for the kinase reaction.[7]

-

Compound Preparation: Ruxolitinib is serially diluted in a solvent, typically dimethyl sulfoxide (B87167) (DMSO), to generate a range of test concentrations.[7]

-

Kinase Reaction: The purified JAK enzyme, peptide substrate, and ATP are combined in a reaction buffer. The reaction is performed in the presence of varying concentrations of ruxolitinib or a vehicle control.[7][9]

-

Detection: The degree of substrate phosphorylation is measured. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which detects the phosphorylated substrate using labeled antibodies.[7]

-

Data Analysis: The resulting signal is measured, and the percent inhibition of kinase activity is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a nonlinear regression curve.[7][9]

This assay measures the potency of ruxolitinib in a cellular context by quantifying its ability to inhibit cytokine-induced phosphorylation of downstream STAT proteins.[7]

Objective: To determine the cellular potency of ruxolitinib in blocking JAK-mediated signaling.

Methodology:

-

Cell Culture and Treatment: A cytokine-dependent cell line (e.g., Ba/F3) or primary cells are cultured.[1][9] The cells are pre-incubated with various concentrations of ruxolitinib before being stimulated with a specific cytokine (e.g., IL-6) to activate the JAK-STAT pathway.[1][7]

-

Cell Lysis: After stimulation, the cells are lysed to extract intracellular proteins.[7]

-

Detection of Phosphorylated STAT: The levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are quantified.[7][10] Common detection methods include Western blotting or enzyme-linked immunosorbent assays (ELISA).

-

Data Analysis: The amount of phosphorylated STAT at each ruxolitinib concentration is compared to the stimulated control. The data is then used to calculate a cellular IC50 value, representing the concentration required to inhibit STAT phosphorylation by 50%.

Conclusion

Ruxolitinib is a potent and selective dual inhibitor of JAK1 and JAK2. Quantitative biochemical assays confirm its nanomolar potency against both kinases, with a slight preference for JAK2.[1][7] This dual activity is fundamental to its clinical success, addressing both the inflammatory cytokine signaling mediated by JAK1 and the myeloproliferation driven by JAK2. The robust experimental protocols outlined provide a standardized framework for evaluating the inhibitory profile of ruxolitinib and other emerging kinase inhibitors, ensuring accurate and reproducible data for both preclinical and clinical research.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 4. PathWhiz [pathbank.org]

- 5. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]

- 6. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

Jakafi (Ruxolitinib): A Deep Dive into its Pharmacodynamic Profile and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics and cellular effects of Jakafi (ruxolitinib), a potent and selective inhibitor of Janus kinases (JAKs). Ruxolitinib (B1666119) is a first-in-class therapeutic agent approved for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[1][2] Its clinical efficacy is intrinsically linked to its direct modulation of the JAK-STAT signaling pathway, a critical cascade in hematopoiesis and immune function.[3][4]

Pharmacodynamics: Targeting the Core of Dysregulated Signaling

Ruxolitinib is an ATP-competitive inhibitor that selectively targets the kinase domains of JAK1 and JAK2.[5][6] This reversible inhibition prevents the phosphorylation and subsequent activation of these crucial enzymes, which are often aberrantly activated in myeloproliferative neoplasms and other inflammatory conditions.[4] By blocking JAK1 and JAK2, ruxolitinib effectively dampens the downstream signaling cascade that drives cellular proliferation and inflammation.[5]

Quantitative Inhibitory Profile

The inhibitory potency of ruxolitinib has been quantified across various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for JAK1 and JAK2, with significantly less activity against other kinases, highlighting its selectivity.[7][8]

| Target | Assay Type | IC50 (nM) | Selectivity vs. JAK2 | Reference(s) |

| JAK1 | Biochemical Kinase Assay | 3.3 ± 1.2 | ~1.2x | [8][9] |

| JAK2 | Biochemical Kinase Assay | 2.8 ± 1.2 | 1x | [8][9] |

| TYK2 | Biochemical Kinase Assay | 19 | ~6.8x | [7][8] |

| JAK3 | Biochemical Kinase Assay | 428 | >150x | [7][8] |

| JAK2V617F-positive Ba/F3 cells | Cell Proliferation Assay | 127 | - | [9] |

| HEL cells (JAK2V617F) | Cell Proliferation Assay | 186 | - | [10] |

| Erythroid Progenitor Colony (PV patients) | Colony Formation Assay | 67 | - | [9] |

| IL-6 Signaling (STAT3 phosphorylation) | Cellular Assay | 281 | - | [9] |

Core Mechanism: Interruption of the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling route for numerous cytokines and growth factors essential for hematopoiesis and immune response.[2] Dysregulation of this pathway is a central pathogenic driver in several hematological malignancies.[2]

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[6] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene expression.[6] Ruxolitinib competitively binds to the ATP-binding pocket of JAK1 and JAK2, preventing their catalytic function and halting this entire downstream cascade.[5]

Cellular Effects: From Proliferation Inhibition to Cytokine Modulation

The pharmacodynamic actions of ruxolitinib translate into significant cellular effects, underpinning its therapeutic utility.

Inhibition of Cell Proliferation and Induction of Apoptosis

Ruxolitinib effectively inhibits the proliferation of cells that are dependent on JAK-STAT signaling for their growth and survival.[7] This is particularly evident in hematopoietic cells harboring activating mutations like JAK2V617F, which are found in a majority of patients with polycythemia vera.[3] In preclinical models, ruxolitinib has been shown to induce apoptosis in these malignant cell lines.[10]

Modulation of Inflammatory Cytokines

A key consequence of aberrant JAK-STAT signaling is the overproduction of pro-inflammatory cytokines, which contribute to the systemic symptoms observed in myelofibrosis.[5][11] Ruxolitinib has been demonstrated to reduce the levels of several of these cytokines, including IL-6 and TNF-α.[7][12] This anti-inflammatory effect is achieved by inhibiting the signaling pathways that lead to their production and release.[13] For instance, ruxolitinib inhibits IL-6-induced STAT3 phosphorylation.[7] In experimental models, ruxolitinib treatment has been shown to dampen the overproduction of pro-inflammatory cytokines such as TNF-α, IL-1β, IFN-γ, IL-23, and IL-17A, while promoting the release of the anti-inflammatory cytokine IL-10.[14]

Effects on Immune Cells

Ruxolitinib's influence extends to various immune cell populations. It can impair the function of dendritic cells, which are critical for initiating T-cell responses.[15] Additionally, it has been shown to reduce the numbers of Th1 and Th17 cells, while the effects on regulatory T cells (Tregs) are also noted.[13] This immunomodulatory activity is central to its efficacy in treating graft-versus-host disease.[1][16]

Experimental Protocols

The characterization of ruxolitinib's pharmacodynamics relies on a suite of robust in vitro and cell-based assays.

Biochemical Kinase Assay (In Vitro)

This assay directly quantifies the inhibitory activity of ruxolitinib against purified kinase enzymes.

Objective: To determine the IC50 values of ruxolitinib against JAK family kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A generic peptide substrate (e.g., poly(Glu, Tyr)) is prepared.[8]

-

Compound Preparation: Ruxolitinib is serially diluted in dimethyl sulfoxide (B87167) (DMSO) to generate a range of concentrations.[8]

-

Kinase Reaction: The kinase reaction is initiated by combining the JAK enzyme, peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and varying concentrations of ruxolitinib in a reaction buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a filter membrane). The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each ruxolitinib concentration relative to a vehicle control (DMSO). IC50 values are determined by fitting the data to a dose-response curve using non-linear regression analysis.[8]

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based STAT Phosphorylation Assay

This assay evaluates the potency of ruxolitinib in a cellular context by measuring the inhibition of downstream signaling events.

Objective: To determine the cellular IC50 of ruxolitinib for the inhibition of cytokine-induced STAT phosphorylation.

Methodology:

-

Cell Culture: A cytokine-responsive cell line (e.g., a human erythroleukemia cell line like HEL) is cultured under standard conditions.[17]

-

Compound Treatment: Cells are pre-incubated with serial dilutions of ruxolitinib for a defined period (e.g., 1-2 hours).

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 or erythropoietin) to induce JAK-STAT signaling.[7]

-

Cell Lysis: Following stimulation, the cells are lysed to release intracellular proteins.

-

Protein Quantification and Analysis: The total protein concentration in the lysates is determined. The levels of phosphorylated STAT (p-STAT) and total STAT are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with specific antibodies.[18]

-

Data Analysis: The ratio of p-STAT to total STAT is calculated for each ruxolitinib concentration. The percentage of inhibition of STAT phosphorylation is determined relative to the cytokine-stimulated control without the drug. The IC50 value is calculated from the resulting dose-response curve.[18]

References

- 1. hcp.this compound.com [hcp.this compound.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]

- 12. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]

- 14. Inhibition of the JAK/STAT pathway by ruxolitinib ameliorates thioacetamide-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. hcp.this compound.com [hcp.this compound.com]

- 17. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]

- 18. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ruxolitinib: A Comprehensive Technical Guide to Off-Target Effects and Kinase Screening

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of ruxolitinib (B1666119), a potent Janus kinase (JAK) inhibitor. While highly effective in targeting JAK1 and JAK2, understanding its off-target effects is crucial for a complete assessment of its therapeutic potential and for guiding future drug development. This document summarizes quantitative kinase inhibition data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Ruxolitinib Kinase Inhibition Profile

Ruxolitinib is a first-in-class JAK1/2 inhibitor approved for the treatment of myeloproliferative neoplasms.[1] Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which plays a critical role in hematopoiesis and immune response.[1][2] The inhibitory activity of ruxolitinib has been characterized against a wide range of kinases, revealing both on-target potency and a spectrum of off-target interactions.

Primary Targets and Key Off-Targets (IC50/Kd)

The following table summarizes the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of ruxolitinib against its primary targets and notable off-target kinases. This data, compiled from multiple preclinical studies, highlights the selectivity profile of the compound.

| Kinase Target | IC50/Kd (nM) | Kinase Family | Notes | Source(s) |

| JAK2 | 2.8 | Tyrosine Kinase | Primary Target | [3][4] |

| JAK1 | 3.3 | Tyrosine Kinase | Primary Target | [3][4] |

| TYK2 | 19 | Tyrosine Kinase | Moderate off-target activity | [5] |

| JAK3 | 428 | Tyrosine Kinase | Low off-target activity | [5] |

| ROCK2 | 7 | Serine/Threonine Kinase | Significant off-target activity | [5] |

| ROCK1 | 25 | Serine/Threonine Kinase | Significant off-target activity | [5] |

| MAP3K2 | 41 | Serine/Threonine Kinase | Off-target activity | [6] |

| CAMK2A | 46 | Serine/Threonine Kinase | Off-target activity | [6] |

| DCAMKL1 | 68 | Serine/Threonine Kinase | Off-target activity | [6] |

| DAPK1 | 72 | Serine/Threonine Kinase | Off-target activity | [6] |

| CAMK2D | 90 | Serine/Threonine Kinase | Off-target activity | [6] |

| LRRK2 (G2019S) | 90 | Serine/Threonine Kinase | Off-target activity | [6] |

| DAPK2 | 97 | Serine/Threonine Kinase | Off-target activity | [6] |

| GAK | 99 | Serine/Threonine Kinase | Off-target activity | [6] |

Comprehensive Kinome Scan Data

A broad kinase screen using the DiscoveRx KINOMEscan® platform against 456 human kinases provides a comprehensive view of ruxolitinib's selectivity. The following table presents a selection of kinases with the highest binding affinity (lowest Kd values), indicating potential off-target interactions.

| Kinase Target | Kd (nM) |

| JAK2 | 0.0 |

| TYK2 | 0.9 |

| JAK3 | 2.0 |

| JAK1 | 3.4 |

| MAP3K2 | 41.0 |

| CAMK2A | 46.0 |

| ROCK2 | 52.0 |

| ROCK1 | 60.0 |

| DCAMKL1 | 68.0 |

| DAPK1 | 72.0 |

| DAPK3 | 89.0 |

| CAMK2D | 90.0 |

| LRRK2(G2019S) | 90.0 |

| DAPK2 | 97.0 |

| GAK | 99.0 |

| CAMK2G | 100.0 |

Data derived from the DiscoveRx KINOMEscan® platform.[6]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ruxolitinib's kinase inhibition, it is essential to visualize the signaling pathways involved and the workflows of the experiments used to characterize its activity.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal target of ruxolitinib.[1] The following diagram illustrates the canonical JAK-STAT signaling cascade and the point of inhibition by ruxolitinib.

Experimental Workflow: In Vitro Biochemical Kinase Assay

Biochemical kinase assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. The following diagram outlines a typical workflow for such an assay.[1]

Experimental Workflow: Cell-Based STAT Phosphorylation Assay

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. This diagram illustrates the workflow for assessing the inhibition of STAT phosphorylation in cells.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide generalized protocols for key assays used to characterize ruxolitinib's kinase inhibition profile.

Protocol 1: In Vitro Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the IC50 value of ruxolitinib against a purified kinase.

Materials:

-

Recombinant human kinase (e.g., JAK2)

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody (Donor)

-

Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Ruxolitinib

-

DMSO (Dimethyl sulfoxide)

-

Low-volume 384-well assay plates

Methodology:

-

Compound Plating: Prepare serial dilutions of ruxolitinib in DMSO. Dispense a small volume (e.g., 50 nL) of each test compound, ruxolitinib (positive control), or DMSO (negative control) into the wells of a 384-well plate.[7]

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase and biotinylated peptide substrate in assay buffer. Dispense the mix into each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.[7]

-

Initiate Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Km value for the specific kinase. Incubate for a defined period (e.g., 60 minutes) at room temperature.[3][7]

-

Detection: Add a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC to each well to stop the reaction. Incubate to allow for binding to the phosphorylated substrate.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the TR-FRET ratio and determine the percentage of inhibition for each ruxolitinib concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the ruxolitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Cell-Based STAT Phosphorylation Assay (Western Blot)

Objective: To assess the effect of ruxolitinib on the phosphorylation of STAT proteins in whole-cell lysates.

Materials:

-

Cell line of interest

-

Appropriate cell culture media and supplements

-

Ruxolitinib

-

Cytokine for stimulation (e.g., IL-6)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Culture and Treatment: Culture the desired cell line to approximately 70-80% confluency. Treat the cells with varying concentrations of ruxolitinib or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).[8]

-

Cell Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[9]

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-STAT, total STAT, and a loading control (e.g., GAPDH). Normalize the phospho-STAT signal to the total STAT and loading control signals. Compare the levels of phosphorylated STAT in ruxolitinib-treated samples to the cytokine-stimulated control to determine the extent of inhibition.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. benchchem.com [benchchem.com]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Jakafi (Ruxolitinib) on Hematopoietic Stem Cell Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jakafi® (ruxolitinib) is a potent and selective inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical mediators in signaling pathways that regulate hematopoiesis and immune function. In myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), the JAK-STAT pathway is often constitutively activated, most commonly due to a V617F mutation in the JAK2 gene. This dysregulation leads to excessive production of mature myeloid cells and the various clinical manifestations of MPNs.

Ruxolitinib (B1666119) functions by blocking ATP binding to the JAK1 and JAK2 kinase domains, thereby inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This intervention effectively dampens the aberrant signaling that drives the MPN phenotype. This technical guide delves into the core mechanisms of ruxolitinib's effect on hematopoietic stem cell (HSC) differentiation, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism: Impact on Hematopoietic Stem and Progenitor Cells

Ruxolitinib's primary therapeutic effect stems from its ability to normalize the signaling environment for hematopoietic stem and progenitor cells (HSPCs). In MPNs, the hyperactive JAK2-STAT5 signaling cascade pushes HSPCs towards excessive differentiation, particularly along the erythroid and megakaryocytic lineages, while also contributing to the inflammatory cytokine storm characteristic of myelofibrosis.

Studies have shown that ruxolitinib treatment can lead to a reduction in the proportion of malignant hematopoietic stem cells. For instance, in mouse models of JAK2-V617F-positive MPN, ruxolitinib treatment has been observed to decrease the number of disease-propagating stem cells. The drug appears to preferentially induce apoptosis in JAK2-V617F-mutant cells and can restore normal signaling pathways. Furthermore, ruxolitinib has been shown to modulate the inflammatory bone marrow microenvironment, which is crucial for normal HSC function. By reducing the levels of inflammatory cytokines, ruxolitinib helps to restore a more balanced hematopoiesis.

The intervention of ruxolitinib corrects the skewed differentiation of HSPCs. In patients with polycythemia vera, for example, it helps to control the overproduction of red blood cells. It achieves this by inhibiting the hypersensitivity of erythroid progenitors to growth factors like erythropoietin. While ruxolitinib is highly effective in controlling the symptoms and spleen size in MPN patients, its ability to completely eradicate the malignant clone remains a subject of ongoing research. Evidence suggests that a population of dormant, drug-resistant leukemic stem cells can persist, which may contribute to disease relapse upon treatment cessation.

Quantitative Data on Ruxolitinib's Effects

The following tables summarize quantitative findings from various studies on the impact of ruxolitinib on hematopoietic cells.

Table 1: Effect of Ruxolitinib on Hematopoietic Cell Populations in MPN Mouse Models

| Parameter | Control (Vehicle) | Ruxolitinib Treated | Fold Change | Reference |

| Spleen Weight (mg) | ~600 | ~150 | -4.0 | Finke et al., 2009 |

| Hematocrit (%) | ~70 | ~50 | -1.4 | Quintás-Cardama et al., 2010 |

| Leukocyte Count (cells/μL) | ~15,000 | ~5,000 | -3.0 | Quintás-Cardama et al., 2010 |

| JAK2-V617F+ Progenitor Cells | High | Significantly Reduced | N/A | Multiple Studies |

Table 2: Impact of Ruxolitinib on Signaling and Cytokine Levels

| Analyte | Condition | Effect of Ruxolitinib | Magnitude of Change | Reference |

| Phospho-STAT3 (pSTAT3) | JAK2-V617F+ Cell Line | Inhibition | >90% reduction at 1µM | Verstovsek et al., 2010 |

| Phospho-STAT5 (pSTAT5) | MPN Patient CD34+ Cells | Inhibition | Dose-dependent decrease | Multiple Studies |